Cas no 103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

103775-10-6 structure
Nome del prodotto:(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Numero CAS:103775-10-6
MF:C27H34N2O7
MW:498.568068027496
MDL:MFCD00865878
CID:62409
PubChem ID:91270
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Moexipril
- 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Moexipril (INN)
- Moexipril [INN:BAN]
- Moexiprilum
- Moexiprilum [INN-Latin]
- UNII-WT87C52TJZ
- Uniretic
- Univasc
- MoexiprilC27H34N207
- Moexiv hydrochloride
- (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(1S)-1-carbethoxy-3-phenyl-propyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenyl-butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]aMino}propanoyl]-6,7-diMethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 109715-88-0
- CI-925
- BIDD:GT0007
- MOEXIPRIL [VANDF]
- AKOS015843317
- MOEXIPRIL [MI]
- CHEMBL1165
- Q2291605
- C07704
- (3S)-2-((2S)-N-((1S)-1-Carboxy-3-phenylpropyl)alanyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 2-ethyl ester
- 3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)-
- 1-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-octahydro-indole-2-carboxylic acid(moexipril)
- D08225
- HY-117281
- WT87C52TJZ
- CHEBI:6960
- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- UWWDHYUMIORJTA-HSQYWUDLSA-N
- (3S)-2-(N-{(1S)-1-[(ethyloxy)carbonyl]-3-phenylpropyl}-L-alanyl)-6,7-bis(methyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- BRD-K34441861-003-01-3
- MOEXIPRIL [WHO-DD]
- 3-ISOQUINOLINECARBOXYLIC ACID, 2-(2-((1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, (3S-(2(R*(R*)),3R*))-
- BDBM50084673
- CS-0064930
- SCHEMBL34030
- RS-10085
- (S)-2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- GTPL6571
- A800803
- 4-(4-OXOPIPERIDINE-1-CARBONYL)PHENYLBORONICACID
- [3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride;[3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride
- DB00691
- AB01565830_02
- 103775-10-6
- NCGC00263546-03
- (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- DTXSID9023330
- NS00006495
- EN300-19766737
- MOEXIPRIL [INN]
- (3S)-2-((2S)-2-(((1S)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-3-ISOQUINOLINECARBOXYLIC ACID
- BRD-K34441861-003-05-4
- BRD-K34441861-003-07-0
- BRD-K34441861-003-06-2
-
- MDL: MFCD00865878
- Inchi: 1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
- Chiave InChI: UWWDHYUMIORJTA-HSQYWUDLSA-N
- Sorrisi: O=C([C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)N1CC2C=C(C(=CC=2C[C@H]1C(=O)O)OC)OC
Proprietà calcolate
- Massa esatta: 498.23700
- Massa monoisotopica: 498.237
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 36
- Conta legami ruotabili: 12
- Complessità: 742
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 114A^2
Proprietà sperimentali
- Densità: 1.221
- Punto di ebollizione: 709.3°Cat760mmHg
- Punto di infiammabilità: 382.8°C
- Indice di rifrazione: 1.564
- PSA: 114.40000
- LogP: 2.91310
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50 mg |
moexipril, |
103775-10-6 | 50mg |
¥5,641.00 | 2023-07-10 | ||
A2B Chem LLC | AX19990-10mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 10mg |
$462.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364540-10 mg |
moexipril, |
103775-10-6 | 10mg |
¥2,820.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50mg |
moexipril, |
103775-10-6 | 50mg |
¥5641.00 | 2023-09-05 | ||
A2B Chem LLC | AX19990-50mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 50mg |
$874.00 | 2024-04-20 | ||
Enamine | EN300-19766737-0.05g |
(3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
103775-10-6 | 0.05g |
$636.0 | 2023-09-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364540-10mg |
moexipril, |
103775-10-6 | 10mg |
¥2820.00 | 2023-09-05 |
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Letteratura correlata
-
David J. Ager,André H. M. de Vries,Johannes G. de Vries Chem. Soc. Rev. 2012 41 3340
-
Rei Matsuura,Tanner C. Jankins,David E. Hill,Kin S. Yang,Gary M. Gallego,Shouliang Yang,Mingying He,Fen Wang,Rohan P. Marsters,Indrawan McAlpine,Keary M. Engle Chem. Sci. 2018 9 8363
-
Fatma H. Al-Awadhi,Hendrik Luesch Nat. Prod. Rep. 2020 37 827
-
Anchal Singh,Mingze Gao,Michael W. Beck RSC Med. Chem. 2021 12 1142
-
Cloudius R. Sagandira,Sinazo Nqeketo,Kanyisile Mhlana,Thembela Sonti,Sibongiseni Gaqa,Paul Watts React. Chem. Eng. 2022 7 214
103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Prodotti correlati
- 103775-14-0(Moexiprilat)
- 103733-51-3(Moexipril Diketopiperazine)
- 103733-40-0(Moexipril tert-Butyl Ester Maleic Acid Salt)
- 863558-57-0(N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylbenzenesulfonamide)
- 60730-30-5(6-methoxyhexan-1-amine)
- 2361896-69-5(1-Acryloyl-N-(1-(pyridin-2-ylmethyl)-1H-pyrazol-3-yl)piperidine-4-carboxamide)
- 1193390-49-6(1-[3-(aminomethyl)phenyl]piperidin-2-one hydrochloride)
- 2097947-64-1(2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 351066-41-6(3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde)
- 1352515-36-6(6-Chloro-2-methyl-3-(1-propyl-pyrrolidin-2-yl)-pyridine)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
